Desfluoro Iloperidone-d3 (Impurity)

LC-MS/MS quantification stable isotope internal standard deuterium incorporation

Desfluoro Iloperidone-d3 (Impurity) is a stable-isotope-labeled process-related impurity of the atypical antipsychotic drug iloperidone. The compound bears the unlabeled CAS registry number 133454-46-3 and the molecular formula C₂₄H₂₅D₃N₂O₄ (MW 411.51 g/mol).

Molecular Formula C₂₄H₂₅D₃N₂O₄
Molecular Weight 411.51
Cat. No. B1157314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Iloperidone-d3 (Impurity)
Synonyms1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3]methoxyphenyl]ethanone-d3; 
Molecular FormulaC₂₄H₂₅D₃N₂O₄
Molecular Weight411.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desfluoro Iloperidone-d3 (Impurity) Reference Standard: Identity, Class, and Procurement Baseline


Desfluoro Iloperidone-d3 (Impurity) is a stable-isotope-labeled process-related impurity of the atypical antipsychotic drug iloperidone. The compound bears the unlabeled CAS registry number 133454-46-3 and the molecular formula C₂₄H₂₅D₃N₂O₄ (MW 411.51 g/mol) . It belongs to the class of deuterated desfluoro benzisoxazole analogs used as reference standards and internal standards for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions . The compound is supplied with full characterization data including HPLC, LC-MS, and ¹H NMR spectra, and is offered by multiple accredited reference-standard manufacturers under catalog numbers such as CS-T-100523 (Clearsynth) and PA STI 027580 (Pharmaffiliates) .

Why Desfluoro Iloperidone-d3 Cannot Be Replaced by Non-Deuterated or Non-Desfluoro Analogs Without Method Re-Validation


Desfluoro Iloperidone-d3 occupies a narrow intersection of two critical structural deviations from the parent drug—defluorination and deuterium incorporation—that together create a unique mass-spectrometric and chromatographic fingerprint. Substituting the non-deuterated Desfluoro Iloperidone (MW 408.5) eliminates the +3 Da mass shift required for selected reaction monitoring (SRM) discrimination from the analyte, while substituting Iloperidone-d3 (MW ~429.5) retains the fluorine atom and alters the retention time on both conventional reversed-phase and fluorous stationary phases [1]. Regulatory guidance (ICH Q3A/Q3B) mandates that impurity reference standards be structurally identical to the specified impurity; generic substitution with a different isotopic or halogenation state invalidates method specificity and may cause ANDA rejection [2]. The validated UPLC method for iloperidone impurity profiling demonstrates that baseline resolution of structurally similar impurities (e.g., Imp-4 from Imp-5) requires a resolution factor ≥1.5, underscoring that even minor structural differences have quantifiable chromatographic consequences [3].

Quantitative Differentiation Evidence for Desfluoro Iloperidone-d3 Versus Closest Analogs and Alternatives


Mass Shift Differentiation: Desfluoro Iloperidone-d3 (+3 Da) vs Non-Deuterated Desfluoro Iloperidone

Desfluoro Iloperidone-d3 exhibits a +3 Da mass shift relative to its non-deuterated counterpart, Desfluoro Iloperidone (unlabeled CAS 133454-46-3). The deuterated compound has molecular formula C₂₄H₂₅D₃N₂O₄ and monoisotopic molecular weight 411.51 g/mol, compared with C₂₄H₂₈N₂O₄ (MW 408.5 g/mol) for the non-deuterated form [1]. This 3-Dalton difference arises from replacement of three hydrogen atoms by deuterium at unspecified positions on the molecule, and is sufficient to prevent isotopic cross-contribution between the internal standard and the analyte in SRM/MRM transitions when used in LC-MS/MS methods . A mass difference of ≥3 Da is the widely accepted minimum for stable-isotope-labeled internal standards to avoid spectral overlap with the natural isotopic distribution of the analyte .

LC-MS/MS quantification stable isotope internal standard deuterium incorporation

Dual Structural Differentiation from Parent Iloperidone: Absence of Fluorine Plus Deuterium Labeling

Desfluoro Iloperidone-d3 differs from the parent drug iloperidone (CAS 133454-47-4) by two simultaneous modifications: (1) substitution of the 6-fluoro group on the benzisoxazole ring by hydrogen (desfluoro modification), and (2) replacement of three hydrogen atoms by deuterium (d3-labeling). The molecular formula changes from C₂₄H₂₇FN₂O₄ (iloperidone, MW 426.48 g/mol) to C₂₄H₂₅D₃N₂O₄ (MW 411.51 g/mol), resulting in a net mass difference of −14.97 Da [1]. This dual differentiation is unique among commercially available iloperidone-related reference standards: Iloperidone-d3 (MW ~429.5 g/mol) retains the fluorine, while non-deuterated Desfluoro Iloperidone (MW 408.5 g/mol) lacks the isotopic label . The simultaneous absence of fluorine and presence of deuterium means that Desfluoro Iloperidone-d3 cannot be mistaken for either the parent drug or any single-modification analog in mass spectrometric detection.

impurity profiling dehalogenation impurity process-related impurity

Chromatographic Retention Differentiation of Desfluoro Analogs from Parent Fluorinated Drugs on Fluorous Stationary Phases

The chromatographic separation of fluorine-containing pharmaceuticals from their corresponding desfluoro analogs is a recognized challenge addressed by fluorinated stationary phases. Regalado et al. (2015) evaluated 16 fluorous stationary phases for the separation of a diverse set of fluorine-containing pharmaceuticals from their H-containing desfluoro analogs, demonstrating that perfluoroaryl columns (e.g., Hypersil Gold PFP, Poroshell 120 PFP) provide superior separation factors (α) and peak efficiency compared with conventional C18 phases [1]. Fluorous stationary phases exhibit greater retention for fluorine-containing compounds relative to their desfluoro analogs, consistent with a fluorophilic retention mechanism. While the study did not include iloperidone specifically, the principle is generalizable: desfluoro impurities elute earlier than their fluorinated parent compounds on PFP columns, enabling baseline resolution when optimized gradient conditions are employed [2]. A related study on ultrafast separation of fluorinated and desfluorinated pharmaceuticals reported selectivity (α) values in the range of 1.07–1.75 using superficially porous particle (SPP) based columns [3].

fluorophilic retention PFP stationary phase UHPLC separation

HPLC Purity Specification Benchmarking: Desfluoro Iloperidone-d3 Meets or Exceeds Typical Impurity Reference Standard Purity Requirements

Desfluoro Iloperidone-d3 is supplied with lot-specific Certificates of Analysis (COA) that include HPLC purity data. The non-deuterated Desfluoro Iloperidone (Impurity) is listed by multiple accredited suppliers with HPLC purity specifications: BOC Sciences specifies >95% , ChemicalBook lists suppliers offering both 95% HPLC and 99% HPLC grades , and LookChem reports 99% purity from commercial suppliers . While lot-specific COA data for the d3-labeled form must be requested from the individual vendor (e.g., Santa Cruz Biotechnology sc-499489 provides COA upon request ), the typical purity specification for pharmaceutical impurity reference standards in this class is ≥95% by HPLC, which meets ICH Q3A identification threshold requirements for impurities present at levels above the identification threshold (typically 0.10%–0.15%) [1].

reference standard purity HPLC purity COA specifications

Deuterated Internal Standard Method Validation Performance in Iloperidone Bioanalysis: Accuracy, Precision, and Matrix Effect Control

The validated isotope-dilution LC-MS/MS method published by Parekh et al. (2013) for the simultaneous determination of iloperidone and its two major metabolites (P88 and P95) in human plasma used deuterated analogs as internal standards. While the study employed deuterated iloperidone and deuterated metabolite standards rather than Desfluoro Iloperidone-d3 specifically, it quantifies the performance achievable with deuterated internal standards in the iloperidone analytical family. Key validation parameters: accuracy ranged from 96.2% to 105% across the calibration range (0.01–6 ng/mL); precision (%CV) ranged from 1.17% to 4.75%; extraction recovery exceeded 84%; and internal standard-normalized matrix factors ranged from 0.97 to 1.03 for all three analytes, indicating negligible matrix effects [1]. Baseline chromatographic separation was achieved within 3 minutes on an ACE 5 C8 column [2]. These performance characteristics establish a quantitative benchmark that any replacement internal standard (including Desfluoro Iloperidone-d3) must meet or exceed.

isotope dilution LC-MS/MS bioequivalence study method validation

Regulatory Traceability and Pharmacopeial Alignment: USP/EP Reference Standard Chain of Custody

Desfluoro Iloperidone-d3 is supplied by multiple manufacturers with documented characterization data compliant with regulatory guidelines, and the non-deuterated Desfluoro Iloperidone (Impurity) is explicitly offered with traceability against USP or EP pharmacopeial standards where feasible [1]. SynZeal, ISP Standards, and Axios Research all provide iloperidone desfluoro impurity reference standards with detailed Certificates of Analysis that include HPLC chromatograms, MS spectra, and NMR data, and confirm traceability to major pharmacopeial monographs upon request . The parent patent WO2012153341A1 (Arch Pharmalabs) describes the isolation, characterization, and use of iloperidone process-related impurities as reference standards and reference markers, establishing a regulatory precedent for impurity standard qualification [2]. ICH Q3A specifies that any impurity present at ≥0.10% (for a drug substance with a maximum daily dose ≤2 g/day) must be identified; Desfluoro Iloperidone-d3 serves as the authenticated reference marker for this identification in iloperidone API and finished product testing [3].

reference standard traceability pharmacopeial compliance ANDA quality control

Procurement-Driven Application Scenarios for Desfluoro Iloperidone-d3 (Impurity) Reference Standard


ANDA Impurity Profiling: Quantification of Desfluoro Impurity in Iloperidone API Batches

In generic drug ANDA submissions for iloperidone tablets, the FDA requires a comprehensive impurity profile with identification and quantification of each process-related impurity present at ≥0.10% (ICH Q3A identification threshold for a drug substance with maximum daily dose ≤2 g/day). Desfluoro Iloperidone-d3 serves as the authenticated reference marker for the desfluoro impurity peak in the HPLC chromatogram. Its deuterium label provides unambiguous peak assignment via LC-MS confirmation, distinguishing the desfluoro impurity from co-eluting non-deuterated species. The UPLC method validated by Landge et al. (2014) for eight iloperidone impurities demonstrates that a resolution ≥1.5 between adjacent impurity peaks is achievable and required; the deuterated standard's unique mass signature adds a second orthogonal dimension (MS) to chromatographic separation for unambiguous identification [1].

LC-MS/MS Method Development: Internal Standard for Desfluoro Impurity Quantification in Biological Matrices

The +3 Da mass shift of Desfluoro Iloperidone-d3 relative to non-deuterated Desfluoro Iloperidone qualifies it as a stable-isotope-labeled internal standard for quantitative LC-MS/MS analysis. In bioanalytical method development supporting pharmacokinetic or toxicokinetic studies of iloperidone, the deuterated desfluoro impurity enables accurate quantification of the desfluoro metabolite/impurity in plasma, urine, or tissue homogenates. The method validation benchmarks established by Parekh et al. (2013)—accuracy 96.2–105%, precision 1.17–4.75% CV, IS-normalized matrix factor 0.97–1.03—represent the performance expectations that can be targeted when developing a method with Desfluoro Iloperidone-d3 as the internal standard [2].

Forced Degradation and Stability-Indicating Method Validation per ICH Q1A/Q2B

Desfluoro Iloperidone-d3 is employed as a system suitability marker in stability-indicating HPLC/UPLC methods. During forced degradation studies (acid, base, oxidative, thermal, photolytic) of iloperidone drug substance and drug product, the desfluoro impurity may be generated as a degradation product or may be present as a process impurity that must be resolved from degradation products. The deuterated standard allows method developers to confirm that the desfluoro impurity peak is not obscured by degradation peaks, and that the method is stability-indicating per ICH Q2B requirements. The Landge et al. (2014) UPLC method demonstrated forced degradation recovery and resolution across five stress conditions with a 10-minute run time, providing a validated starting point for method adaptation [1].

Quality Control Lot Release Testing and Batch-to-Batch Consistency Monitoring

In commercial manufacturing QC laboratories, Desfluoro Iloperidone-d3 serves as the reference standard for quantifying the desfluoro impurity in each API batch prior to lot release. The deuterium label provides an internal quality check: any unexpected MS signal at the non-deuterated mass (m/z 408.5) in the reference standard preparation indicates contamination or degradation of the standard itself. The COA provided with each lot includes HPLC purity data, enabling QC analysts to apply a purity correction factor when calculating impurity levels. Regular re-testing at defined intervals, as practiced by Clearsynth for its entire iloperidone impurity catalog , ensures ongoing standard integrity and compliance with ISO 17025 laboratory quality system requirements.

Quote Request

Request a Quote for Desfluoro Iloperidone-d3 (Impurity)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.